H-Leu-ser-OH H-Leu-ser-OH Leucyl-serine, also known as L-S dipeptide or leu-ser, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Leucyl-serine is soluble (in water) and a weakly acidic compound (based on its pKa). Leucyl-serine has been primarily detected in feces.
Brand Name: Vulcanchem
CAS No.: 6209-12-7
VCID: VC3724002
InChI: InChI=1S/C9H18N2O4/c1-5(2)3-6(10)8(13)11-7(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CO)C(=O)O)N
Molecular Formula: C9H18N2O4
Molecular Weight: 218.25 g/mol

H-Leu-ser-OH

CAS No.: 6209-12-7

Cat. No.: VC3724002

Molecular Formula: C9H18N2O4

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

H-Leu-ser-OH - 6209-12-7

Specification

CAS No. 6209-12-7
Molecular Formula C9H18N2O4
Molecular Weight 218.25 g/mol
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoic acid
Standard InChI InChI=1S/C9H18N2O4/c1-5(2)3-6(10)8(13)11-7(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1
Standard InChI Key XGDCYUQSFDQISZ-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)NC(CO)C(=O)O)N
Canonical SMILES CC(C)CC(C(=O)NC(CO)C(=O)O)N

Introduction

Chemical Structure and Properties

Chemical Identity and Physical Properties

H-Leu-Ser-OH possesses well-defined chemical and physical properties important for researchers working with this compound. Table 1 summarizes the key identifying information and physical properties:

Table 1: Chemical and Physical Properties of H-Leu-Ser-OH

PropertyValueSource
CAS Number6209-12-7
Molecular FormulaC₉H₁₈N₂O₄
Molecular Weight218.25 g/mol
Physical StateNot specified in sources-
SolubilitySoluble in DMSO
Storage Conditions-20°C recommended
Shelf Life (Stock Solution)6 months at -80°C; 1 month at -20°C

The structure features a peptide bond connecting the carboxyl group of leucine to the amino group of serine. This arrangement creates a molecule with several functional groups including a free N-terminal amine, the hydrophobic leucine side chain, a peptide bond, the hydroxyl group in the serine side chain, and a C-terminal carboxylic acid.

Structural Characteristics

The primary structure of H-Leu-Ser-OH consists of the specific sequence of amino acids, with leucine at the N-terminus and serine at the C-terminus. This precise arrangement is crucial for the compound's properties, as evidenced by the different characteristics observed in its isomer H-Ser-Leu-OH, which has identical amino acid composition but in reverse order .

The leucine residue contains a branched hydrophobic side chain (isobutyl group), while the serine residue contains a hydroxyl group capable of hydrogen bonding. This combination of hydrophobic and hydrophilic elements within the same molecule creates an amphipathic character that facilitates self-assembly into more complex structures such as nanotubes .

Desired ConcentrationVolume Needed for 1 mgVolume Needed for 5 mgVolume Needed for 10 mg
1 mM4.5819 mL22.9095 mL45.8190 mL
5 mM0.9164 mL4.5819 mL9.1638 mL
10 mM0.4582 mL2.2910 mL4.5819 mL

These calculations are based on the molecular weight of 218.25 g/mol . For most laboratory applications, researchers typically prepare a concentrated stock solution (often 10 mM) and then dilute to working concentrations as needed.

Research Applications

Nanotube Formation

One of the most significant properties of H-Leu-Ser-OH is its ability to form nanotubes, which has implications for various applications in nanotechnology and materials science. According to available research, H-Leu-Ser-OH forms nanotubes that have the capability to absorb gases .

The self-assembly of H-Leu-Ser-OH into tubular nanostructures likely occurs through a combination of:

  • Hydrogen bonding between peptide backbones

  • Hydrophobic interactions involving leucine side chains

  • Hydrogen bonding involving serine hydroxyl groups

  • Electrostatic interactions between charged termini

These non-covalent interactions collectively drive the organization of individual dipeptide molecules into ordered nanotube structures with defined internal diameters and surface properties.

Gas Absorption Properties

The nanotubes formed by H-Leu-Ser-OH have been studied for their gas absorption capabilities, which represents a significant research direction for this compound . The structure of these agglomerates has been investigated using 12Xe-NMR (Xenon-129 Nuclear Magnetic Resonance) techniques, which provide valuable information about the internal environment of the nanotubes and their interactions with gas molecules .

The ability of H-Leu-Ser-OH nanotubes to absorb gases suggests potential applications in:

  • Gas storage and separation technologies

  • Molecular sensing and detection systems

  • Selective gas transport systems

  • Novel catalytic systems with controlled microenvironments

These applications leverage the unique structural properties of the self-assembled nanotubes, including their defined internal cavities, functional groups capable of specific interactions, and stable three-dimensional architecture.

Analytical Characterization

NMR Studies of H-Leu-Ser-OH Structures

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the structural characteristics of H-Leu-Ser-OH agglomerates. Specifically, 12Xe-NMR has been used to investigate the structure of the LS (Leu-Ser) agglomerates . This analytical approach provides valuable information about:

  • The internal environment of the nanotube structures

  • The dimensions and geometry of cavities within the agglomerates

  • The chemical nature of surfaces that interact with xenon atoms

  • The dynamics of gas exchange and absorption processes

Xenon-129 is particularly useful as an NMR probe due to its high polarizability and sensitivity to local chemical environments. When xenon gas is introduced into samples containing H-Leu-Ser-OH nanotubes, the resulting NMR signals can reveal detailed structural information about the self-assembled systems that would be difficult to obtain through other analytical methods.

The application of such advanced analytical techniques to study H-Leu-Ser-OH structures underscores the scientific interest in this compound and its self-assembly behavior.

Comparison with Related Compounds

H-Leu-Ser-OH vs. H-Ser-Leu-OH

A comparison between H-Leu-Ser-OH and its isomer H-Ser-Leu-OH provides interesting insights into the importance of amino acid sequence in determining peptide properties. Despite having identical amino acid composition and molecular weight (218.25 g/mol), these dipeptides exhibit different characteristics and applications .

H-Ser-Leu-OH serves as a substrate for human kidney dipeptidase, suggesting a role in enzymatic processes . In contrast, H-Leu-Ser-OH is primarily noted for its nanotube-forming capabilities and gas absorption properties . This difference highlights how the precise arrangement of amino acids—even in simple dipeptides—can dramatically influence biological activity and self-assembly behavior.

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